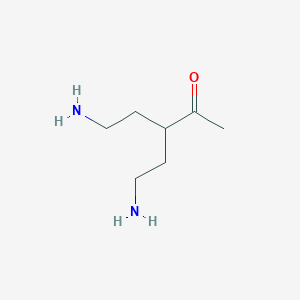
20(R)-Hydroxy Prednisolone
Overview
Description
20(R)-Hydroxy Prednisolone is a steroidal compound with significant biological activity. It is a derivative of pregnane and is characterized by the presence of multiple hydroxyl groups at specific positions on the steroid backbone. This compound is of interest due to its potential therapeutic applications and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20(R)-Hydroxy Prednisolone typically involves multiple steps, starting from readily available steroid precursors. The process includes selective hydroxylation at specific positions, often using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions must be carefully controlled to achieve the desired stereochemistry and avoid over-oxidation.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroid precursors. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions, followed by chemical modifications to complete the synthesis. This method is advantageous due to its selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at specific positions.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, followed by nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the parent compound, each with distinct biological activities.
Scientific Research Applications
20(R)-Hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: It has potential therapeutic applications in treating inflammatory conditions, hormonal imbalances, and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The mechanism of action of 20(R)-Hydroxy Prednisolone involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- (11beta,20R)-11,20-Dihydroxy-3-oxopregn-4-en-21-oic acid
- (11beta,20R)-11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one
Comparison: Compared to similar compounds, 20(R)-Hydroxy Prednisolone is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets. This uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVYWIXMAJCDS-LCGKLAOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553372 | |
| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-24-2 | |
| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


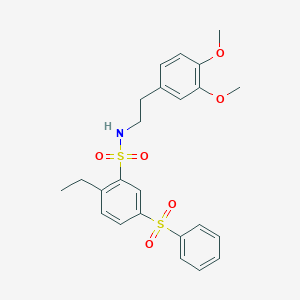
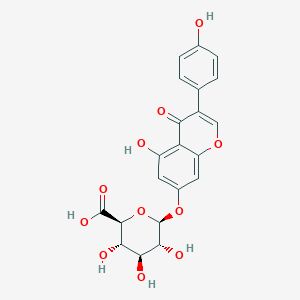
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
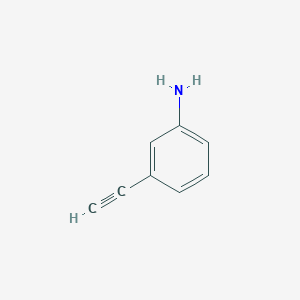
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
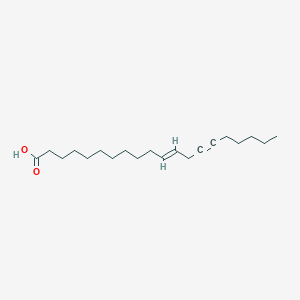
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
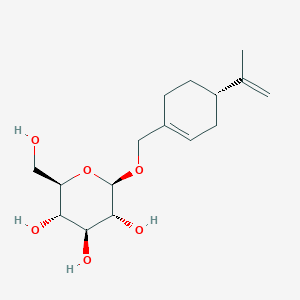
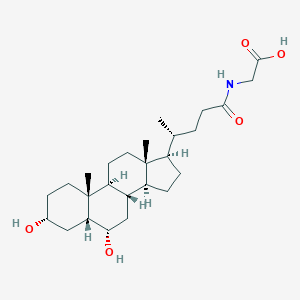
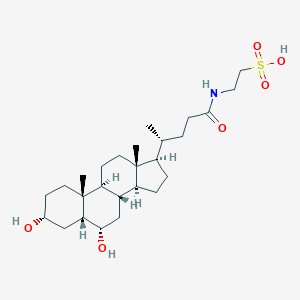
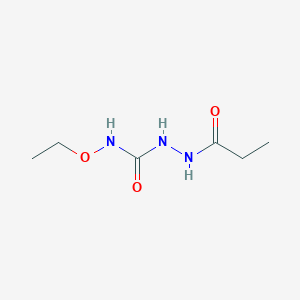
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

